![molecular formula C20H18F3N3O2S B2427695 4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1251684-39-5](/img/structure/B2427695.png)
4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Description
The compound is a complex organic molecule that likely contains a benzo[d]thiazol-2-yloxy group, a trifluoromethylphenyl group, and a piperidine-1-carboxamide group . These types of compounds are often used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via methods such as the Stille coupling reaction . Another method involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Molecular Structure Analysis
The molecular structure likely includes a benzo[d]thiazol-2-yloxy group, a trifluoromethylphenyl group, and a piperidine-1-carboxamide group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
- Background : The synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines as blue-green fluorescent probes has been explored . These compounds exhibit fluorescence due to their unique molecular structure.
- Research Article : Newly synthesized benzothiazole-containing oxadiazole derivatives were evaluated for in vivo hypoglycemic activity using an alloxan-induced diabetic rat model .
- Background : Utilization of chlobenthiazone and benazolin-ethyl as 4-substituted 2(3H)-benzothiazol-2-one scaffolds has been studied .
- Design and Synthesis : Novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were designed, synthesized, and evaluated .
- Background : Benzothiazoles exhibit a broad spectrum of biological applications, including antimicrobial activity .
- Photophysical Phenomena : 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) is a key material for naphthalene production. Its photophysical behavior varies with different solvents .
Fluorescent Probes
Hypoglycemic Activity
Pesticide Scaffold
PTP1B Inhibitors
Antileishmanial Activity
Naphthalene Production
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c21-20(22,23)14-5-1-2-6-15(14)24-18(27)26-11-9-13(10-12-26)28-19-25-16-7-3-4-8-17(16)29-19/h1-8,13H,9-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSIBHHCYHWPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide |
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